One of the most significant applications of Fe(dibm)₃ lies in its ability to selectively modify carbohydrates and diols. This reaction, known as regioselective alkylation, involves introducing an alkyl group (a carbon chain) onto specific hydroxyl groups (OH) present in these molecules.
Previously, this process often relied on toxic organotin reagents, raising safety and environmental concerns. However, research has shown that Fe(dibm)₃ offers a more sustainable and cost-effective alternative. Studies have demonstrated its remarkable ability to achieve high selectivity and good yields across a broad range of carbohydrate and diol substrates, making it a valuable tool for researchers in this field [].
Here are some key advantages of using Fe(dibm)₃ for regioselective alkylation:
Fe(dibm)3, also known as Iron tris(diisobutyrylmethane) or トリス(ジイソブチリルメタン)鉄 (Torisu(Jiiسوبチリルメタン)Tetsu) in Japanese [], is a coordination complex containing iron as the central atom bonded to three diisobutyrylmethane (dibm) ligands. It is a catalyst used in organic chemistry, particularly for the cross-coupling of olefins.